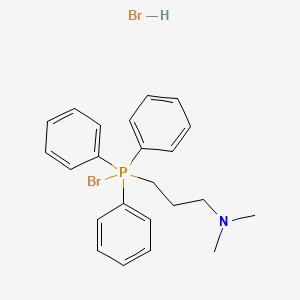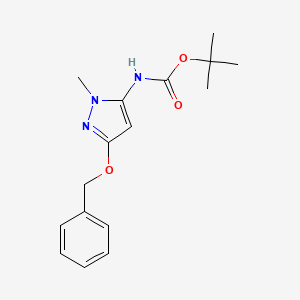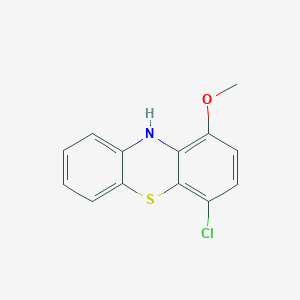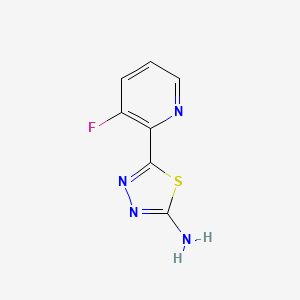
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluoropyridyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoro-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoropyridyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluoropyridyl group can enhance the compound’s binding affinity to target proteins, while the thiadiazole ring can contribute to its overall stability and reactivity.
類似化合物との比較
Similar Compounds
2-Amino-5-(2-pyridyl)-1,3,4-thiadiazole: Similar structure but lacks the fluorine atom.
2-Amino-5-(4-fluoro-2-pyridyl)-1,3,4-thiadiazole: Similar structure with a different position of the fluorine atom.
2-Amino-5-(3-chloro-2-pyridyl)-1,3,4-thiadiazole: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-Amino-5-(3-fluoro-2-pyridyl)-1,3,4-thiadiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable compound for various applications.
特性
分子式 |
C7H5FN4S |
|---|---|
分子量 |
196.21 g/mol |
IUPAC名 |
5-(3-fluoropyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H5FN4S/c8-4-2-1-3-10-5(4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChIキー |
OYLWXXNOLCMNJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=NN=C(S2)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
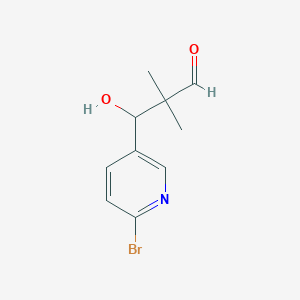
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)

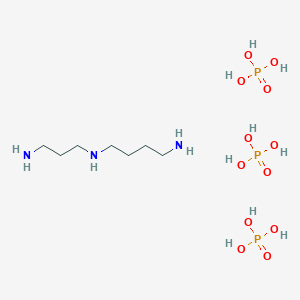


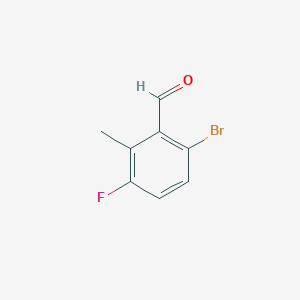
![Methyl (2S,4R)-1-Cbz-4-[(methylsulfonyl)oxy]pyrrolidine-2-carboxylate](/img/structure/B13708448.png)
